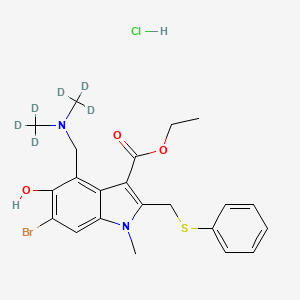

Umifenovir-d6 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Umifénovir-d6 (chlorhydrate) est un dérivé deutéré de l'umifénovir chlorhydrate, un composé antiviral à large spectre, puissant et actif par voie orale. Ce composé est particulièrement connu pour son efficacité contre une variété de virus enveloppés et non enveloppés, notamment la grippe et les coronavirus . Le marquage au deutérium améliore ses profils pharmacocinétiques et métaboliques, ce qui en fait un outil précieux dans le développement et la recherche de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'umifénovir-d6 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la structure moléculaire de l'umifénovir chlorhydrate. Ce processus comprend généralement les étapes suivantes :

Réaction d'échange de deutérium : Les atomes d'hydrogène dans le composé précurseur sont remplacés par des atomes de deutérium en utilisant des réactifs deutérés dans des conditions contrôlées.

Formation de chlorhydrate : Le composé deutéré est ensuite mis à réagir avec de l'acide chlorhydrique pour former le sel de chlorhydrate.

Méthodes de production industrielle

La production industrielle de l'umifénovir-d6 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Échange de deutérium en vrac : Utilisation de grandes quantités de réactifs deutérés pour garantir une deutération complète.

Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour obtenir une pureté élevée.

Contrôle de la qualité : Tests rigoureux pour confirmer la teneur en deutérium et la qualité générale du produit final.

Analyse Des Réactions Chimiques

Metabolic Reactions

Umifenovir-d6 undergoes extensive phase I and II metabolic transformations, mirroring the pathways of its non-deuterated counterpart but with potential kinetic isotope effects altering reaction rates .

Phase I Metabolism

-

Sulfoxidation : Catalyzed by flavin-containing monooxygenases (FMOs), forming sulfoxide metabolites .

-

N-demethylation : Mediated by cytochrome P450 enzymes (primarily CYP3A4), removing methyl groups from the dimethylamino moiety .

-

Hydroxylation : Occurs at the indole ring’s 5-hydroxy position, facilitated by CYP enzymes .

Phase II Metabolism

-

Sulfation : Conjugation via sulfotransferases (SULTs) at hydroxyl groups .

-

Glucuronidation : UDP-glucuronosyltransferases (UGT1A9/UGT2B7) catalyze glucuronide formation .

Key Metabolites :

| Metabolite | Pathway | Relative Abundance | Half-Life (h) |

|---|---|---|---|

| M6-1 | Sulfoxidation | 38% (plasma) | 25.0 ± 5.4 |

| M5 | N-demethylation | 22% (plasma) | 26.3 ± 5.9 |

| M8 | Hydroxylation | 18% (plasma) | 25.7 ± 8.8 |

Data derived from human pharmacokinetic studies .

Synthetic Reactions

The synthesis of Umifenovir-d6 involves deuterium incorporation at specific positions (dimethylamino group) and follows modified routes from umifenovir’s preparation .

Key Synthetic Steps:

-

Deuteration :

-

Bromination :

-

Thioether Formation :

-

Betti Reaction :

Synthetic Yield Optimization :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Deuteration | CD3I, K2CO3, DMF, 60°C | 83–87 |

| Bromination | NBS, BPO, CCl4, reflux | 78 |

| Thioether Coupling | Thiophenol, K2CO3, DMF, RT | 75–81 |

Adapted from analogue synthesis protocols .

Stability and Reactivity

Applications De Recherche Scientifique

Scientific Research Applications

Umifenovir-d6 is utilized in various research contexts:

- Antiviral Mechanisms : It serves as a model compound to study antiviral mechanisms and drug interactions due to its stable isotopic labeling. Researchers can track its metabolic pathways and interactions in biological systems .

- COVID-19 Research : Investigations into Umifenovir's efficacy against SARS-CoV-2 have been prominent. A study indicated that while it did not significantly improve outcomes in non-intensive care unit patients, it remains a candidate for further exploration in combination therapies .

- Drug Repurposing : Umifenovir-d6 has been investigated for repurposing against COVID-19 alongside other antiviral drugs to identify effective combinations .

Case Study 1: Efficacy Against SARS-CoV-2

A retrospective study involving 81 COVID-19 patients examined the effects of Umifenovir on viral clearance rates. Results showed no significant difference in the rate of negative pharyngeal swabs between the Umifenovir group (73%) and the control group (78%), indicating limited efficacy in this context .

Case Study 2: Comparative Effectiveness

In trials comparing Umifenovir with other antiviral agents like lopinavir/ritonavir, it was noted that while Umifenovir did not outperform these alternatives significantly, its unique dual-action mechanism offers potential benefits in combination therapies .

Comparative Analysis with Other Antivirals

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Remdesivir | RNA polymerase inhibitor | Targets RNA viruses primarily |

| Favipiravir | RNA-dependent RNA polymerase inhibitor | Effective against RNA viruses |

| Lopinavir/ritonavir | Protease inhibitors | Used primarily for HIV; combination therapy |

| Umifenovir-d6 | Direct antiviral + host-targeting | Addresses multiple stages of the viral life cycle |

Umifenovir-d6's unique properties allow it to be effective across various viral infections beyond influenza, including potential applications against hepatitis B and C viruses, Zika virus, and more .

Mécanisme D'action

Umifenovir-d6 (hydrochloride) exerts its antiviral effects by inhibiting the fusion of viruses with host cells. This inhibition prevents the virus from entering and replicating within the host cell. The compound targets viral envelope proteins and host cell receptors, disrupting the viral entry process .

Comparaison Avec Des Composés Similaires

Composés similaires

Umifénovir chlorhydrate : La forme non deutérée avec des propriétés antivirales similaires.

Favipiravir : Un autre composé antiviral utilisé contre la grippe et d'autres infections virales.

Remdesivir : Un médicament antiviral utilisé pour traiter la COVID-19.

Unicité

L'umifénovir-d6 (chlorhydrate) est unique en raison de son marquage au deutérium, qui améliore sa stabilité et son profil métabolique. Cette modification permet des études pharmacocinétiques plus précises et une efficacité thérapeutique potentiellement améliorée par rapport à son homologue non deutéré .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à les poser !

Activité Biologique

Umifenovir, also known as Arbidol, is a broad-spectrum antiviral compound that has garnered attention for its potential applications in treating various viral infections, including influenza and coronaviruses. The deuterated form, Umifenovir-d6 (hydrochloride), is particularly noteworthy for its use in research due to its isotopic labeling, which aids in pharmacokinetic studies and metabolic profiling.

Umifenovir functions primarily by inhibiting viral entry into host cells. It binds to the viral envelope proteins, preventing the fusion of the virus with the cell membrane. This mechanism has been demonstrated against several viruses:

- Influenza Virus : Umifenovir has shown efficacy in inhibiting both Influenza A and B viruses.

- Hepatitis C : In vitro studies suggest that it can inhibit HCV replication.

- Ebolavirus and Herpesviruses : Recent studies indicate activity against Ebolavirus Zaïre Kikwit and human herpes virus 8 .

Pharmacokinetics

The pharmacokinetic profile of Umifenovir-d6 is crucial for understanding its biological activity. Studies utilizing NMR spectroscopy have provided insights into the conformational dynamics of the compound in various solvents, which influences its bioavailability and efficacy.

Table 1: Pharmacokinetic Parameters of Umifenovir-d6

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 387 ± 171 |

| Tmax (h) | 0.25 |

| AUC0-T (ng.h/mL) | 1317 ± 127 |

| AUC0-∞ (ng.h/mL) | 1838 ± 31 |

| Kel (h) | 0.11 ± 0.03 |

| T1/2 (h) | 6.57 ± 1.79 |

| Relative Bioavailability (%) | 100 |

This data indicates that Umifenovir-d6 has a favorable absorption profile, with enhanced bioavailability when formulated with cyclodextrin complexes .

Clinical Studies and Efficacy

Clinical trials have evaluated the effectiveness of Umifenovir in various contexts, particularly during the COVID-19 pandemic. A meta-analysis reviewed multiple studies comparing Umifenovir to other antiviral treatments:

- COVID-19 Treatment : The analysis found no significant benefit over non-antiviral treatments but indicated that combining Umifenovir with other antivirals could improve outcomes .

- Influenza Treatment : In Russia, Umifenovir has been shown to be as effective as Tamiflu in treating influenza, contributing to its popularity as an over-the-counter medication .

Case Study: Efficacy in COVID-19 Patients

In a clinical setting, patients treated with Umifenovir demonstrated accelerated recovery from fever and improved clearance of respiratory specimens compared to control groups. However, adverse events were reported at higher rates than in non-antiviral treatment groups .

Structural Insights

Recent research involving NMR spectroscopy and X-ray diffraction has revealed important structural characteristics of Umifenovir that influence its biological activity:

- Conformational Analysis : Studies showed that the dominant conformation of Umifenovir in chloroform corresponds to that found in stable crystal solvates, which may enhance its antiviral properties .

- Chemical Shift Changes : The formation of inclusion complexes with cyclodextrins significantly alters the chemical shifts observed in NMR studies, suggesting improved solubility and bioavailability .

Table 2: Conformational Data from NMR Studies

| Conformer Type | Solvent | Population Ratio (%) |

|---|---|---|

| Conformer P | CDCl3 | 8 |

| Conformer S | CDCl3 | 92 |

| Conformer P | DMSO | 37 |

| Conformer S | DMSO | 63 |

The data indicates a preference for certain conformers in different solvents, which may impact the drug's solubility and efficacy.

Propriétés

Formule moléculaire |

C22H26BrClN2O3S |

|---|---|

Poids moléculaire |

519.9 g/mol |

Nom IUPAC |

ethyl 4-[[bis(trideuteriomethyl)amino]methyl]-6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H25BrN2O3S.ClH/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;/h6-11,26H,5,12-13H2,1-4H3;1H/i2D3,3D3; |

Clé InChI |

OMZHXQXQJGCSKN-HVTBMTIBSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(CC1=C2C(=CC(=C1O)Br)N(C(=C2C(=O)OCC)CSC3=CC=CC=C3)C)C([2H])([2H])[2H].Cl |

SMILES canonique |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.